molecular formula C13H20N2O2 B3289568 (3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester CAS No. 859239-24-0

(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester

Cat. No. B3289568
M. Wt: 236.31 g/mol
InChI Key: JFWINQVTIJDBRD-UHFFFAOYSA-N
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Description

“(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.32 . The CAS number for this compound is 859239-24-0 .

Scientific Research Applications

Synthetic and Crystallographic Studies

Compounds similar to "(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester" have been synthesized and characterized through various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction studies. These studies often focus on understanding the molecular structure, crystal packing, and the interactions that stabilize these structures, providing insights into their potential applications in material science and organic synthesis (Kant, Singh, & Agarwal, 2015).

Catalysis and Organic Synthesis

Research has also explored the use of related compounds in catalysis and organic synthesis. For example, compounds containing pyridine and carbamic acid ester functionalities have been investigated as catalysts or intermediates in the synthesis of complex organic molecules. These studies contribute to the development of new synthetic methodologies that are more efficient, selective, or environmentally friendly. The detailed mechanisms of these reactions and the roles of the catalysts are often elucidated through extensive experimental work (Dong et al., 2017).

Material Science and Solar Cells

Some pyridine derivatives have been synthesized and applied as effective additives in the electrolyte of dye-sensitized solar cells (DSSCs). These studies aim to improve the performance of DSSCs by enhancing the open circuit voltage and short current density, thereby increasing the energy conversion efficiency. The role of these additives in modulating the electron density and suppressing electron recombination is a key area of investigation, with potential implications for the development of more efficient solar energy conversion technologies (Bagheri, Dehghani, & Afrooz, 2015).

properties

IUPAC Name

tert-butyl N-(3-pyridin-3-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-5-7-11-6-4-8-14-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWINQVTIJDBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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